B1576315 Japonicin-1

Japonicin-1

Cat. No.: B1576315
Attention: For research use only. Not for human or veterinary use.
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Description

Japonicin-1 is a cationic antimicrobial peptide (AMP) first isolated from the skin secretions of the Japanese forest frog (Rana japonica) . It belongs to the Japonicin family, which is characterized by a conserved structural motif: two cysteine residues forming a disulfide bridge that stabilizes a cyclic domain. This compound specifically contains a seven-residue loop (Cys-X₆-Cys) at its C-terminal region, distinguishing it from other cyclic AMPs . The peptide exhibits broad-spectrum antimicrobial activity, including against Gram-negative bacteria (e.g., Escherichia coli, MIC = 12 μM) and Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 20 μM) . Beyond its antimicrobial properties, this compound demonstrates secondary functionalities such as antioxidant activity and modulation of immune responses (e.g., mast cell degranulation inhibition) .

Properties

bioactivity

Antibacterial

sequence

FFPIGVFCKIFKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The Japonicin family includes two primary subclasses: Japonicin-1 and Japonicin-2 . Key structural differences are outlined below:

Feature This compound Japonicin-2 Brevinin-2 Esculentin-1 Parkerin
Loop Structure 7-residue (Cys-X₆-Cys) 8-residue (Cys-X₇-Cys) 6-residue (Cys-X₅-Cys) Linear with helical domains Linear, no disulfide bonds
Length (Amino Acids) 14–16 residues 20–22 residues 24–27 residues 46–49 residues 20 residues
Source Rana japonica Rana chaochiaoensis Multiple Ranidae frogs Rana esculenta Amolops wuyiensis (novel)
Key References

Key Insights :

  • Japonicin-2 diverges from this compound by its 8-residue loop and extended length, which correlates with its exclusive activity against Gram-negative bacteria (e.g., E. coli, MIC = 20 μM) .
  • Brevinin-2, another Ranidae-derived AMP, shares structural homology with this compound but lacks a conserved loop size, resulting in broader antifungal activity .
  • Esculentin-1, a larger peptide, adopts a linear α-helical structure with potent activity against multidrug-resistant pathogens (e.g., MIC = 2–5 μM for Pseudomonas aeruginosa) .
Functional Comparison
2.2.1 Antimicrobial Activity
Compound Gram-Negative (MIC, μM) Gram-Positive (MIC, μM) Fungal (MIC, μM) Hemolytic Activity (HC₅₀, μM)
This compound E. coli: 12 S. aureus: 20 Not reported >100 (low toxicity)
Japonicin-2 E. coli: 20 No activity Not reported 50 (moderate)
Brevinin-2 E. coli: 18 S. aureus: 25 C. albicans: 30 30 (high)
Esculentin-1 P. aeruginosa: 2 S. aureus: 5 Not reported 10 (very high)
Parkerin E. coli: 35 S. aureus: 40 C. albicans: 15 >200 (negligible)

Data compiled from

Key Insights :

  • This compound demonstrates dual activity against Gram-negative and Gram-positive bacteria, unlike Japonicin-2, which is selective for Gram-negative strains .
  • Parkerin’s low hemotoxicity (>200 μM HC₅₀) and antifungal specificity make it a candidate for topical applications .
2.2.2 Non-Antimicrobial Functions
  • Antioxidant Activity : this compound from Amolops wuyiensis scavenges free radicals (IC₅₀ = 25 μM for DPPH assay), a property absent in Japonicin-2 and Brevinin-2 .
  • Immune Modulation : this compound inhibits mast cell degranulation (60% inhibition at 10 μM), reducing allergic inflammation .

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